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Compound of Interest

Compound Name:
1-(Oxolane-3-carbonyl)azetidin-3-

ol

Cat. No.: B1489031 Get Quote

Spectroscopic Data of 1-(Oxolane-3-
carbonyl)azetidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the predicted spectroscopic data for the

novel compound 1-(Oxolane-3-carbonyl)azetidin-3-ol. Due to the absence of published

experimental spectra for this specific molecule, this document presents an in-depth analysis

based on the known spectral characteristics of its constituent moieties, azetidin-3-ol and

tetrahydrofuran-3-carboxylic acid. This guide is intended to serve as a reference for

researchers in the fields of medicinal chemistry and drug development, offering insights into the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. Detailed, standardized experimental protocols for acquiring such data are also provided.

Introduction
1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel chemical entity with potential applications in

pharmaceutical research and development. Its structure combines the functionalities of a

hydroxylated azetidine ring and a tetrahydrofuran ring linked by an amide bond. As with any

new compound, a thorough characterization of its spectroscopic properties is essential for its

identification, purity assessment, and structural elucidation. This guide synthesizes the
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predicted spectroscopic data for this molecule, providing a valuable resource for scientists

working with this or structurally related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-(Oxolane-3-
carbonyl)azetidin-3-ol. These predictions are derived from the analysis of its structural

components and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1-(Oxolane-3-carbonyl)azetidin-3-ol

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.5 m 1H CH-OH (azetidine)

~4.2 - 3.8 m 4H CH₂ (azetidine)

~3.9 - 3.6 m 4H CH₂-O (oxolane)

~3.2 m 1H CH-C=O (oxolane)

~2.2 - 1.9 m 2H CH₂ (oxolane)

Broad s 1H OH

Note: Predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The amide bond

may lead to rotational isomers, potentially causing broadening or duplication of some signals.

Table 2: Predicted ¹³C NMR Data for 1-(Oxolane-3-carbonyl)azetidin-3-ol
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Chemical Shift (δ, ppm) Assignment

~170 C=O (amide)

~68 CH₂-O (oxolane)

~65 CH-OH (azetidine)

~55 CH₂-N (azetidine)

~45 CH-C=O (oxolane)

~30 CH₂ (oxolane)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1-(Oxolane-3-carbonyl)azetidin-3-ol

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

3400 - 3200 Broad, Medium O-H stretch (alcohol)

2960 - 2850 Medium C-H stretch (aliphatic)

1650 - 1630 Strong C=O stretch (amide)

1100 - 1050 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 1-(Oxolane-3-carbonyl)azetidin-3-ol
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m/z Interpretation

171 [M]⁺ (Molecular Ion)

154 [M - OH]⁺

114 [M - C₃H₅O]⁺

99 [C₅H₇O₂]⁺ (Oxolane-3-carbonyl fragment)

73 [C₃H₇NO]⁺ (Azetidin-3-ol fragment)

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for a small organic

molecule like 1-(Oxolane-3-carbonyl)azetidin-3-ol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

Process the data with appropriate phasing and baseline correction.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI or Electron Impact - EI).

Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

For ESI, the sample is typically introduced via direct infusion or through a liquid

chromatography system.

For EI, the sample is introduced via a direct insertion probe or a gas chromatography

system.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound.
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Click to download full resolution via product page

Caption: General workflow for the synthesis and spectroscopic characterization of a novel

compound.
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Conclusion
This technical guide provides a foundational set of predicted spectroscopic data for 1-
(Oxolane-3-carbonyl)azetidin-3-ol. While these predictions are based on sound chemical

principles and data from related structures, experimental verification is paramount. The

provided experimental protocols offer a standardized approach for researchers to obtain

empirical data for this and other novel compounds. This information is intended to facilitate the

efficient characterization and further investigation of this potentially valuable molecule within

the scientific community.

To cite this document: BenchChem. ["1-(Oxolane-3-carbonyl)azetidin-3-ol" spectroscopic
data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1489031#1-oxolane-3-carbonyl-azetidin-3-ol-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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